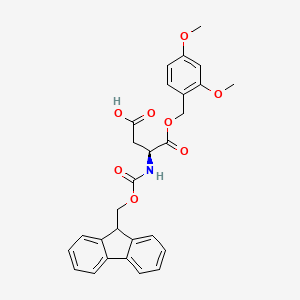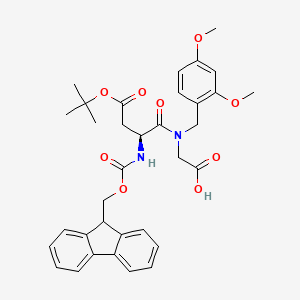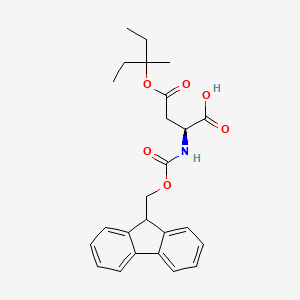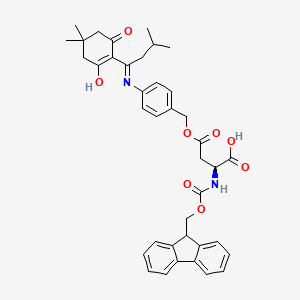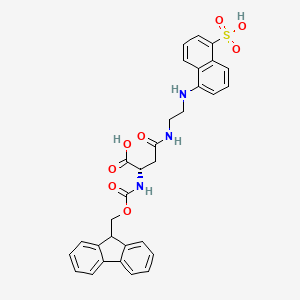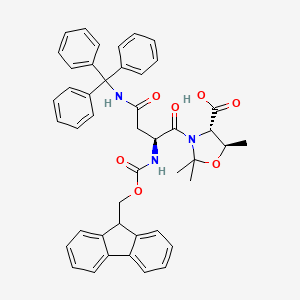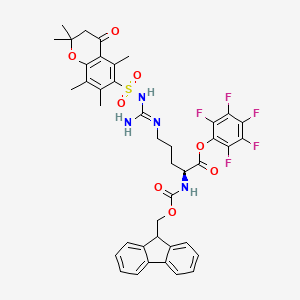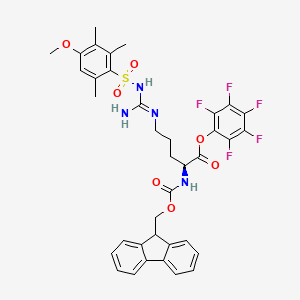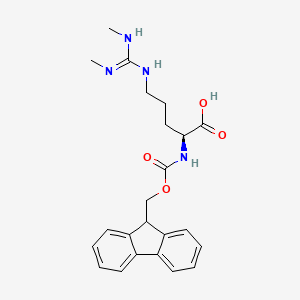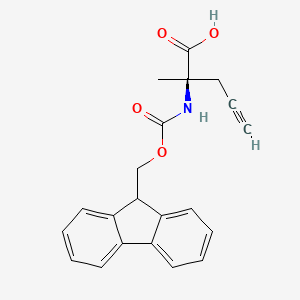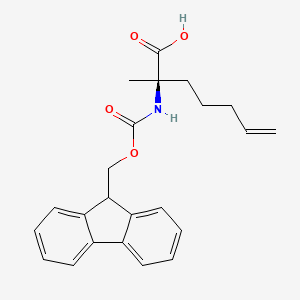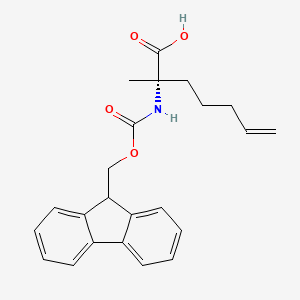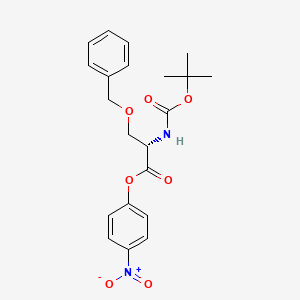
Boc-Ser(Bzl)-Onp
概要
説明
Boc-Ser(Bzl)-Onp, also known as N-tert-butoxycarbonyl-O-benzyl-L-serine p-nitrophenyl ester, is a compound used primarily in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl (Bzl) group at the hydroxyl side chain. The p-nitrophenyl ester (Onp) is a leaving group that facilitates peptide bond formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Bzl)-Onp typically involves the protection of the serine amino acid followed by esterification. The process begins with the protection of the amino group of serine using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine. The hydroxyl group is then protected by benzyl bromide in the presence of a base such as sodium hydride. Finally, the p-nitrophenyl ester is introduced by reacting the protected serine derivative with p-nitrophenyl chloroformate in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Boc-Ser(Bzl)-Onp undergoes several types of chemical reactions, including:
Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines to form peptide bonds.
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Bzl).
Common Reagents and Conditions
Substitution: Amines (e.g., primary or secondary amines) in the presence of a base like triethylamine.
Deprotection: Trifluoroacetic acid for Boc removal and hydrogen with a palladium catalyst for Bzl removal.
Major Products
Peptide Formation: The primary product of substitution reactions is a peptide bond, forming a new peptide chain.
Deprotected Serine: Removal of the protecting groups yields free serine or its derivatives.
科学的研究の応用
Boc-Ser(Bzl)-Onp is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications
作用機序
The mechanism of action of Boc-Ser(Bzl)-Onp involves the formation of peptide bonds through nucleophilic substitution. The p-nitrophenyl ester group is a good leaving group, which facilitates the nucleophilic attack by an amine. The Boc and Bzl groups protect the amino and hydroxyl groups, respectively, during the synthesis and are removed under specific conditions to yield the final peptide product .
類似化合物との比較
Similar Compounds
Boc-Ser(Bzl)-OH: Similar in structure but lacks the p-nitrophenyl ester group, making it less reactive in peptide bond formation.
Fmoc-Ser(Bzl)-OH: Uses a different protecting group (Fmoc) which is removed under basic conditions, offering an alternative protection strategy.
Boc-Ser(tBu)-OH: Uses a tert-butyl group for hydroxyl protection, providing different deprotection conditions
Uniqueness
Boc-Ser(Bzl)-Onp is unique due to its combination of protecting groups and the p-nitrophenyl ester, which makes it highly efficient for peptide synthesis. The Boc group provides stability under basic conditions, while the Bzl group offers protection under acidic conditions. The p-nitrophenyl ester facilitates rapid and efficient peptide bond formation, making it a valuable tool in synthetic chemistry.
特性
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAREYWIWVFFND-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138595 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-39-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
